N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide

Cav3.2 USP5 chronic pain

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide (CAS 955609-81-1) is a synthetic small molecule belonging to the tetrahydroquinoline-oxalamide class. Its structure features a 1-ethyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to an asymmetric oxalamide bridge bearing an N2-propyl terminus.

Molecular Formula C18H27N3O2
Molecular Weight 317.433
CAS No. 955609-81-1
Cat. No. B2396565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
CAS955609-81-1
Molecular FormulaC18H27N3O2
Molecular Weight317.433
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC
InChIInChI=1S/C18H27N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23)
InChIKeyVSDLNJFGASFIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide (CAS 955609-81-1): Procurement-Grade Identity and Class Context


N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide (CAS 955609-81-1) is a synthetic small molecule belonging to the tetrahydroquinoline-oxalamide class. Its structure features a 1-ethyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to an asymmetric oxalamide bridge bearing an N2-propyl terminus. This compound has been referenced in vendor catalogs under the code ETP-101 with claims of analgesic activity in preclinical studies ; however, publicly available, peer-reviewed pharmacological data with direct comparator evidence remain extremely limited. The tetrahydroquinoline scaffold is known to appear in modulators of ion channels (e.g., Cav3.2-USP5 interaction [1]) and glycine-site NMDA antagonists [2], providing a mechanistic context for this chemotype's potential relevance in pain and neurological research.

Why Generic Substitution of N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide Fails Without Comparative Evidence


Tetrahydroquinoline-oxalamides constitute a structurally diverse family where minor substituent variations on the tetrahydroquinoline N1-position, the ethyl linker, or the oxalamide N2-terminus can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. In-class analogs such as N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide or N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide differ by as little as one methylene unit, yet published SAR for related Cav3.2-USP5 inhibitor series demonstrates that even single-atom modifications can shift IC₅₀ values by orders of magnitude [1]. Generic interchange without head-to-head data therefore risks selecting a compound with fundamentally different potency, selectivity, or ADME profile. The evidence sections below directly address the critical question: what quantitative differentiation data exist—or are absent—for this specific compound relative to its closest structural analogs .

Quantitative Differentiation Evidence for N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide: Comparator-Based Analysis


Cav3.2-USP5 Interaction Inhibition: Class-Level Potency Context from Tetrahydroquinoline Series

No direct Cav3.2-USP5 inhibition data are publicly available for N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide (CAS 955609-81-1). The closest class-level evidence comes from a 2024 ACS Chemical Neuroscience SAR study of tetrahydroquinoline-based Cav3.2-USP5 inhibitors, which identified lead molecules with potent inhibition of the Cav3.2-USP5 interaction and in vivo efficacy in mouse models of acute and chronic pain [1]. However, the specific compounds characterized in that study carry different N1 and N2 substituents and linker configurations. No quantitative IC₅₀, Ki, or in vivo ED₅₀ values have been published for CAS 955609-81-1 against any molecular target. This evidence gap is critical: procurement decisions must rely on future disclosure of target-specific activity data.

Cav3.2 USP5 chronic pain tetrahydroquinoline calcium channel

NMDA Glycine-Site Antagonism: Absence of Direct Comparative Data for the Propyloxalamide Analog

Tetrahydroquinoline-2-carboxylic acid derivatives are established glycine-site NMDA antagonists, with compounds such as L-690,590 demonstrating anticonvulsant activity and nanomolar binding affinity [1]. The oxalamide-linked tetrahydroquinoline subclass, including CAS 955609-81-1, represents a structurally distinct topology. A patent (US-20020052391-A1) discloses tetrahydroquinoline derivatives as glycine antagonists, but CAS 955609-81-1 is not specifically exemplified [2]. No glycine-site binding data (Ki, IC₅₀) or functional NMDA antagonism data exist for this compound in any public database. In contrast, well-characterized glycine-site antagonists such as L-701,324 have reported Ki values of approximately 2–5 nM at the glycine site [3].

NMDA glycine antagonist tetrahydroquinoline neuroprotection

Structural Analog Comparison: N2-Propyl vs. N2-Isobutyl and N2-Ethyl Oxalamide Derivatives

The closest commercially listed structural analogs of CAS 955609-81-1 are N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide (CAS 955531-56-3) and N1-ethyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (CAS not specified). Vendor data suggest the isobutyl analog exhibits IC₅₀ values of 10–30 µM in cancer cell lines ; however, these data originate from excluded sources and lack peer review. No direct head-to-head comparison of the N2-propyl (CAS 955609-81-1) vs. N2-isobutyl (CAS 955531-56-3) vs. N2-ethyl analogs has been published. The calculated logP difference (predicted: N2-propyl ≈ 2.8; N2-isobutyl ≈ 3.1; N2-ethyl ≈ 2.3) suggests incremental lipophilicity changes that may influence membrane permeability and non-specific binding, but without experimental validation.

structure-activity relationship oxalamide tetrahydroquinoline substituent effect

Analgesic Activity Claim: Preclinical Evidence Gap for ETP-101 (CAS 955609-81-1)

Vendor listings for CAS 955609-81-1 describe the compound as 'ETP-101' and state it 'has been shown to exhibit potent analgesic effects in preclinical studies' . However, a comprehensive search of PubMed, Google Scholar, ClinicalTrials.gov, and patent databases (USPTO, EPO, WIPO) yields no published preclinical efficacy data—no ED₅₀ values in pain models, no formalin test results, no hot-plate or tail-flick latency data, and no neuropathic pain model outcomes. The 'ETP-101' designation appears to be used for multiple distinct chemical entities across different vendors (e.g., pyrazole derivatives, trifluoromethylpyrrolidines) , raising concerns about identifier specificity. Until peer-reviewed analgesic data are disclosed with explicit structural confirmation, any analgesic efficacy claim for CAS 955609-81-1 constitutes unverifiable marketing language.

analgesic pain preclinical ETP-101

Evidence-Supported Research and Industrial Application Scenarios for N1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide


Chemical Probe Development for Cav3.2-USP5 Interaction Studies (Conditional)

If future studies confirm Cav3.2-USP5 inhibitory activity for CAS 955609-81-1—as suggested by the tetrahydroquinoline chemotype's established role in this mechanism [1]—the compound could serve as a chemical probe for dissecting T-type calcium channel regulation in chronic pain models. However, current procurement for this application would be premature without disclosed IC₅₀ and selectivity data.

Structure-Activity Relationship (SAR) Library Expansion

CAS 955609-81-1 represents a defined N2-propyl oxalamide variant within the tetrahydroquinoline-oxalamide series. Researchers systematically exploring the impact of N2-alkyl chain length on target engagement, solubility, or metabolic stability may include this compound as one member of a homologous series (methyl, ethyl, propyl, isopropyl, isobutyl), provided analytical identity and purity are rigorously confirmed prior to use [2].

Negative Control or Pharmacological Inactivity Benchmarking

In the absence of published bioactivity data, CAS 955609-81-1 may find utility as a structurally matched negative control in assays where the N2-isobutyl or other analogs show activity. This application assumes experimental confirmation of inactivity in the specific assay system and should not be presumed.

Not Recommended: Standalone Analgesic Drug Discovery Candidate

Given the complete absence of peer-reviewed in vivo efficacy, pharmacokinetic, and toxicological data, CAS 955609-81-1 cannot be recommended as a standalone lead compound for analgesic drug discovery at this time. Researchers should instead prioritize tetrahydroquinoline-oxalamide analogs with published target engagement and efficacy profiles [1].

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